molecular formula C9H14O2 B12278297 Methyl 6-methylcyclohex-3-ene-1-carboxylate CAS No. 62266-63-1

Methyl 6-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B12278297
CAS No.: 62266-63-1
M. Wt: 154.21 g/mol
InChI Key: SVMRMDDGGIZFQN-UHFFFAOYSA-N
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Description

Methyl 6-methylcyclohex-3-ene-1-carboxylate: is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexene, featuring a methyl group and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methylcyclohex-3-ene-1-carboxylate typically involves the esterification of 6-methylcyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-methylcyclohex-3-ene-1-carboxylic acid or 6-methylcyclohex-3-ene-1-one.

    Reduction: Formation of 6-methylcyclohex-3-ene-1-methanol.

    Substitution: Formation of various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methylcyclohex-3-ene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-methylcyclohex-3-ene-1-carboxylate depends on its chemical structure and the specific reactions it undergoes. The ester functional group can participate in hydrolysis, leading to the formation of the corresponding acid and alcohol. The compound’s interactions with molecular targets and pathways are determined by its ability to form hydrogen bonds, undergo nucleophilic attack, and participate in redox reactions.

Comparison with Similar Compounds

Methyl 6-methylcyclohex-3-ene-1-carboxylate can be compared with other similar compounds such as:

    Methyl cyclohex-3-ene-1-carboxylate: Lacks the additional methyl group, leading to different reactivity and properties.

    Methyl 4-methylcyclohex-3-ene-1-carboxylate: The position of the methyl group affects the compound’s chemical behavior.

    Methyl 1-methylcyclohex-3-ene-1-carboxylate: Variation in the position of the methyl group influences the compound’s reactivity and applications.

Properties

IUPAC Name

methyl 6-methylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRMDDGGIZFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977831
Record name Methyl 6-methylcyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62266-63-1
Record name Methyl 6-methyl-3-cyclohexene-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62266-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methylcyclohex-3-ene-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-methylcyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-methylcyclohex-3-ene-1-carboxylate
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